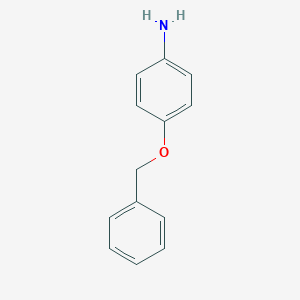

4-(benzyloxy)aniline

概述

描述

4-(Benzyloxy)aniline (C₁₃H₁₃NO) is a substituted aniline derivative featuring a benzyloxy (-OCH₂C₆H₅) group at the para position of the aniline ring. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. It is commonly synthesized via nucleophilic substitution or palladium-catalyzed amination reactions . Applications span material science (e.g., liquid crystals) and pharmaceuticals, where it serves as a precursor for antiproliferative agents and kinase inhibitors . Its benzyloxy group enhances solubility in organic solvents and stabilizes intermediates during multi-step syntheses .

准备方法

Traditional Synthesis via Nitro Group Reduction

Benzylation of 4-Nitrophenol

The synthesis begins with 4-nitrophenol, which undergoes O-benzylation using benzyl chloride in the presence of a base. For example, CN101550087A details a protocol using DMF as the solvent and sodium carbonate or potassium carbonate as the base at 60–65°C . The reaction achieves near-quantitative yields of 4-benzyloxynitrobenzene, as outlined below:

Reaction Conditions:

-

Substrate: 4-Nitrophenol

-

Benzylating Agent: Benzyl chloride (0.61–0.67 equivalents)

-

Base: Na₂CO₃ (0.56–0.66 equivalents) or K₂CO₃ (0.72–0.86 equivalents)

-

Solvent: DMF (2–10 parts by mass)

-

Temperature: 60–70°C

-

Time: 6 hours

Mechanistic Insight:

The base deprotonates 4-nitrophenol, generating a phenoxide ion that undergoes nucleophilic substitution with benzyl chloride. Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates .

Catalytic Hydrogenation of 4-Benzyloxynitrobenzene

The nitro group in 4-benzyloxynitrobenzene is reduced to an amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst. CN101550087A reports a high-pressure hydrogenation process at 55–65°C and 2–3 MPa H₂ pressure, yielding 87.5–88.2% 4-(benzyloxy)aniline .

Optimized Parameters:

-

Catalyst: 10% Pd/C (0.05–0.1 parts by mass)

-

Solvent: Methanol or ethanol (10–20 parts)

-

Temperature: 55–65°C

-

Pressure: 2–3 MPa H₂

-

Time: 6–8 hours

Key Data:

| Parameter | Range/Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 0.05–0.1 parts | 85.5–88.2 |

| H₂ Pressure | 2–3 MPa | 87.5 |

| Reaction Time | 6–8 hours | 88.2 |

This method’s limitations include the need for high-pressure equipment and catalyst costs.

Electrocatalytic Reduction Methods

Samarium-Promoted Electrochemical Reduction

A 2024 study demonstrates a chemoselective electrochemical reduction of nitroarenes to anilines using samarium(III) triflate as a promoter . Applied to 4-benzyloxynitrobenzene, this method operates at ambient temperature and pressure in methanol, achieving >90% yield.

Experimental Setup:

-

Cell Type: Undivided electrochemical cell

-

Electrolyte: 0.1 M TBABF₄ in MeOH

-

Catalyst: Sm(OTf)₃ (5 mol%)

-

Current Density: 10 mA/cm²

-

Substrate Scope: 47 nitroarenes, including sterically hindered derivatives

Advantages:

-

Tolerance of reducible functional groups (e.g., halides, esters)

-

No requirement for H₂ gas or high-pressure reactors

Alternative Reduction Techniques

Transfer Hydrogenation

Hydrazine hydrate with Raney nickel offers a milder alternative, though yields are lower (~75%) due to competing side reactions.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 55–65°C, 3 MPa H₂ | 88.2 | High | Industrial |

| Electrocatalytic | Ambient, Sm(OTf)₃ | >90 | Medium | Lab-scale |

| Iron Reduction | Reflux, Fe/NH₄Cl | 80–85 | Low | Moderate |

Catalytic Hydrogenation remains the industrial standard due to scalability, while electrocatalytic methods show promise for niche applications requiring functional group tolerance.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. CN101550087A ’s protocol uses recyclable Pd/C catalysts and ethanol as a green solvent, aligning with sustainable chemistry principles . Continuous-flow hydrogenation systems could further enhance throughput.

化学反应分析

Nucleophilic Substitution Reactions

The benzyloxy group undergoes nucleophilic displacement under alkaline conditions. This reaction is pivotal for modifying the aromatic ring:

In these reactions, the phenolic oxygen acts as a nucleophile, displacing bromide to form ether linkages.

Reduction Reactions

The nitro-to-amine reduction is a critical step in synthesizing 4-(benzyloxy)aniline derivatives:

Stannous chloride in acidic ethanol selectively reduces nitro groups without cleaving benzyl ethers or C-Cl bonds . Catalytic hydrogenation (H₂/Pd-C) is effective for large-scale reductions .

Reductive Amination

4-(Benzyloxy)benzaldehyde derivatives react with primary amines to form secondary amines:

| Aldehyde | Amine | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-(Benzyloxy)benzaldehyde | 3-Aminobenzoic acid | NaBH₃CN, MeOH, RT | N-(4-Benzyloxybenzyl)anthranilic acid | 75-85% |

This method is widely used to synthesize PPARα agonists and other bioactive molecules .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings:

These reactions exploit the nucleophilic aromatic amino group for forming C-N bonds with heterocycles .

Deprotection Reactions

The benzyl group is selectively removed under hydrogenolytic conditions:

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Benzyloxyaniline | H₂, Pd/C, MeOH, 55°C, 3MPa, 8h | 4-Aminophenol | 85-90% |

This reaction is essential for generating free phenolic groups in drug intermediates .

Electrophilic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration:

Halogenation typically occurs para to the benzyloxy group due to its electron-donating nature.

Oxidation Reactions

The benzyloxy group resists mild oxidants but degrades under strong conditions:

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Benzyloxyaniline | KMnO₄, H₂SO₄, 100°C | 4-Aminophenol + Benzoic acid | 60-70% |

Oxidative cleavage of the benzyl ether generates aminophenol derivatives.

Schiff Base Formation

The amino group reacts with aldehydes to form imines:

| Aldehyde | Conditions | Product | Application | Source |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | EtOH, RT, 12h | N-(4-Chlorobenzylidene)-4-(benzyloxy)aniline | Antimicrobial agents |

These intermediates are precursors for bioactive heterocycles .

科学研究应用

Applications in Medicinal Chemistry

1. Pharmaceutical Intermediates

4-(Benzyloxy)aniline serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized to create compounds with potential therapeutic effects, including anticancer agents and other bioactive molecules.

2. Anticancer Research

Recent studies have evaluated derivatives of this compound for their antiproliferative activities against human cancer cell lines. For instance, modifications to the structure have shown promising results in inhibiting cancer cell growth, indicating its potential as a lead compound in drug development .

Case Study 1: Synthesis and Evaluation of Anticancer Derivatives

A study synthesized a series of derivatives based on this compound and assessed their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting that structural modifications can enhance therapeutic efficacy .

Case Study 2: Development of Organic Synthesis Protocols

Research focused on optimizing synthetic routes involving this compound to improve yields and reduce reaction times. This work highlighted the compound's versatility as a building block in organic synthesis, facilitating the creation of complex molecules .

Applications in Material Science

1. Dyes and Pigments

The compound is also explored for its potential use in dye chemistry due to its chromophoric properties. Its derivatives can be employed in creating colorants for textiles and other materials.

2. Polymer Chemistry

In polymer science, this compound can be utilized as a monomer or additive to enhance the properties of polymers, particularly in improving thermal stability and mechanical strength.

Data Table: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time (hours) | Conditions |

|---|---|---|---|

| Conventional Synthesis | 68 | 8 | Reflux with ethanol and water |

| Optimized Method | >90 | 5 | Mild conditions with catalysts |

作用机制

The mechanism of action of 4-benzyloxyaniline involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

Structural and Functional Analogues

Key analogues of 4-(benzyloxy)aniline include:

- 4-Methoxy-N-(4-methoxybenzyl)aniline (C₁₅H₁₇NO₂): Features dual methoxy (-OCH₃) groups, altering electronic effects and reducing steric bulk compared to benzyloxy .

- 4-(Prop-2-ynyloxy)aniline (C₉H₉NO): Contains a propargyl group, enabling click chemistry applications .

- 4-Hexyloxyaniline (C₁₂H₁₉NO): A linear alkyloxy derivative with improved hydrophobicity for liquid-crystalline materials .

Comparative Analysis of Physicochemical Properties

Key Observations :

- Benzyloxy vs. Methoxy : The benzyloxy group increases steric hindrance and aromatic stacking capability, critical for liquid-crystalline phase stability .

- Fluoro Substituents : Enhance dipole interactions and metabolic stability in pharmaceuticals .

- Alkyloxy Chains : Longer chains (e.g., hexyloxy) lower melting points and broaden mesophase ranges in liquid crystals .

Reactivity Comparison :

生物活性

4-(Benzyloxy)aniline, also known by its CAS number 6373-46-2, is an organic compound characterized by a benzyloxy group attached to an aniline structure. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, particularly cytochrome P450 enzymes, and its implications in drug metabolism.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2D6. These enzymes are crucial for drug metabolism, and their inhibition can significantly affect pharmacokinetics and drug interactions. The inhibitory effects of this compound suggest that it may alter the metabolism of co-administered drugs, potentially leading to increased toxicity or reduced efficacy.

Antimicrobial Activity

In vitro studies have demonstrated that compounds containing the benzyloxy pharmacophore exhibit antimicrobial properties. For instance, derivatives of this compound have shown promising results against various microbial strains, indicating potential applications in treating infections .

Other Biological Activities

Further investigations have revealed that this compound derivatives possess antiprotozoal activities. For example, studies on benzoxazole derivatives have shown that modifications to the aniline structure can lead to enhanced biological activity against protozoal infections such as malaria and leishmaniasis .

Case Studies

- Cytochrome P450 Interaction : A study highlighted the interaction of this compound with CYP enzymes, showing a significant decrease in enzyme activity in the presence of the compound. This suggests that the compound could be a valuable tool for studying drug metabolism pathways.

- Antimicrobial Efficacy : In a series of experiments assessing antimicrobial activity, derivatives of this compound were tested against common pathogens. Results indicated that certain modifications to the benzyloxy group improved efficacy against resistant strains .

- Antiprotozoal Screening : Another study evaluated a library of compounds based on the benzyloxy structure for their antiprotozoal effects. The findings demonstrated that specific derivatives exhibited significant activity against Trypanosoma and Leishmania species, suggesting their potential as therapeutic agents .

Research Findings

The following table summarizes key findings related to the biological activities of this compound:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(benzyloxy)aniline, and what critical reaction conditions must be controlled?

- This compound is synthesized via carbamate precursors (e.g., 2,3,4-tris(benzyloxy)aniline) under basic conditions, followed by selective deprotection . Key steps include cyclization with bromoketones using triethylamine (TEA) in DMF and alkylation with NaH . Reaction conditions such as solvent choice (DMF for polar intermediates), temperature control (room temperature for cyclization), and stoichiometric ratios (e.g., 1:1 molar ratio of amines to acyl chlorides) are critical for yield optimization .

Q. What role does this compound play in derivatization strategies for analytical chemistry, and what factors influence reagent selection?

- This compound (4-BOA) is used as a derivatization reagent to enhance LC-MS/MS detection of short-chain fatty acids (SCFAs) via EDC-mediated coupling . Selection depends on reactivity, stability, and compatibility with target analytes. For example, 3-phenoxyaniline (3-PA) outperformed 4-BOA in stool sample analyses due to superior sensitivity and reduced matrix interference . Factors like pH, derivatization time, and reagent purity must be optimized during method development.

Q. What spectroscopic methods are essential for characterizing this compound derivatives, and what key signals should researchers monitor?

- 1H NMR : Benzyloxy protons appear as singlets at δ 5.06 ppm, while aromatic protons resonate between δ 6.95–7.47 ppm . 13C NMR : The benzyloxy carbon is observed at δ 69.3 ppm, and carbonyl carbons (e.g., acetamide derivatives) at δ 166.3 ppm . HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 350.1215 for N-(4-(benzyloxy)phenyl)-2-(phenylthio)acetamide) .

Q. What purification techniques are recommended for isolating this compound intermediates in multi-step organic syntheses?

- Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol or methanol) are standard methods. For example, intermediates like 5-(benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole require careful solvent selection to avoid decomposition .

Advanced Research Questions

Q. How can computational methods like DFT predict the mesomorphic properties of liquid-crystalline compounds derived from this compound?

- Density Functional Theory (DFT) optimizes molecular geometries to correlate calculated dipole moments and conformational flexibility with experimental mesophase behavior (e.g., nematic vs. smectic phases) . For (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline derivatives, DFT simulations align with DSC and POM data, enabling predictions of phase transition temperatures and molecular alignment .

Q. What strategies resolve contradictory data when this compound-based derivatization underperforms compared to alternative reagents?

- Method validation should include spike-and-recovery tests, matrix effect assessments, and cross-reactivity studies. For example, when 4-BOA showed lower SCFA recovery than 3-PA, researchers optimized derivatization pH (6.5–7.5) and incubation time (30–60 min) to mitigate side reactions . Parallel validation with internal standards (e.g., 2-ethylbutyric acid) ensures accuracy .

Q. How can protecting group strategies be optimized during the synthesis of this compound derivatives for bioactive compound development?

- The benzyloxy group serves as a protecting moiety for phenolic OH groups. Selective deprotection via hydrogenolysis (Pd/C, H2) or acidic conditions (HCl/THF) is critical. In synthesizing N-(4-hydroxyphenylcarbamoyl)phosphonic acid, benzyl removal after phosphonate coupling ensured functional group compatibility . Monitoring deprotection efficiency via TLC or LC-MS minimizes over/under-reaction risks.

Q. In multi-step syntheses involving this compound, how can researchers systematically troubleshoot low-yield reactions or unexpected byproducts?

- Mechanistic analysis : Identify intermediates via LC-MS or in-situ IR. For example, incomplete alkylation of indole derivatives may arise from NaH moisture sensitivity . Byproduct mitigation : Use anhydrous solvents (DMF over THF) and inert atmospheres. Yield optimization : Screen catalysts (e.g., DIPEA vs. TEA) and adjust stoichiometry (e.g., 1.5 eq. acyl chloride for amidation) .

属性

IUPAC Name |

4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIDVVUUWRJXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213153 | |

| Record name | Aniline, p-benzyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6373-46-2 | |

| Record name | 4-Benzyloxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6373-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, p-benzyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyloxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, p-benzyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyloxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Benzyloxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBF5MHJ2MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。